2-Fluoro-7,7,8,8-tetracyanoquinodimethane
Overview
Description
2-Fluoro-7,7,8,8-tetracyanoquinodimethane is a chemical compound that can be used as an intermediate and impurity in pharmaceuticals . It is also used as a dopant in the fabrication of organic semiconductors .
Synthesis Analysis
The synthesis of 2-Fluoro-7,7,8,8-tetracyanoquinodimethane involves cyclocondensation of diamines with bis(triisopropylsilyl)-dialkynyl-l,2-dione. Further reactions with malononitrile using the Lehnert reagent yield the corresponding tetracyanoquinodimethane (TCNQ) derivatives .Molecular Structure Analysis
The molecular formula of 2-Fluoro-7,7,8,8-tetracyanoquinodimethane is C12H3FN4, and its molecular weight is 222.18 . The molecule is planar, with D2h symmetry .Chemical Reactions Analysis
2-Fluoro-7,7,8,8-tetracyanoquinodimethane is a strong electron acceptor. It forms charge-transfer complexes with a variety of electron-donor molecules as well as metal ions . The molecule is easily reduced to give a blue-colored radical anion .Physical And Chemical Properties Analysis
2-Fluoro-7,7,8,8-tetracyanoquinodimethane is a solid at 20°C . It appears as a light yellow to brown powder or crystal . The melting point ranges from 215.0 to 219.0°C .Scientific Research Applications
Molecular Interaction and Structural Analysis
The fluoro-substituted 7,7,8,8-tetracyanoquinodimethane (TCNQ) molecules, including 2-Fluoro-7,7,8,8-tetracyanoquinodimethane, are studied for their intramolecular and intermolecular interactions in crystal structures. The molecular geometry of these structures is influenced by the degree of fluorination, leading to specific intramolecular bonds such as the N[triple-bond]C...F-C π-hole tetrel bond. Additionally, energy framework analysis along the respective transport planes offers insights into the energetic distribution within this class of molecules, which is crucial for understanding and predicting the behavior of these materials in various applications (Shukla et al., 2019).
Tuning Magnetic Properties
2-Fluoro-7,7,8,8-tetracyanoquinodimethane is used to fine-tune the magnetic properties of certain cationic moieties. For instance, its interaction with [CoII(Fctp)2]2+ leads to different spin-crossover behavior and magnetic properties due to the influence of supramolecular interactions between the cationic moiety and the TCNQ derivatives. Such applications are critical for designing materials with specific magnetic characteristics for use in technology and industry (Xie et al., 2020).
Impact on Electrical and Optical Properties
The addition of fluorine atoms to the tetracyanoquinodimethane framework, as seen in 2-Fluoro-7,7,8,8-tetracyanoquinodimethane, affects the structural, vibrational, and electronic properties of the molecule. Specifically, fluorination leads to reduced electrical and optical band gaps, which can be leveraged in the design of organic semiconductors for electronic device applications, highlighting the molecule's potential in the field of material science and engineering (Umar et al., 2021).
Safety And Hazards
2-Fluoro-7,7,8,8-tetracyanoquinodimethane is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It should be handled only outdoors or in a well-ventilated area, and protective gloves, clothing, eye protection, and face protection should be worn .
Future Directions
The future directions of 2-Fluoro-7,7,8,8-tetracyanoquinodimethane research are likely to focus on its use in the fabrication of organic semiconductors . Its ability to form charge-transfer complexes with a variety of electron-donor molecules makes it a promising candidate for the development of new materials in the field of electronics .
properties
IUPAC Name |
2-[4-(dicyanomethylidene)-3-fluorocyclohexa-2,5-dien-1-ylidene]propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3FN4/c13-12-3-8(9(4-14)5-15)1-2-11(12)10(6-16)7-17/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPLEMMFZOKIHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C#N)C#N)C(=CC1=C(C#N)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599533 | |
Record name | 2,2'-(2-Fluorocyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30599533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-7,7,8,8-tetracyanoquinodimethane | |
CAS RN |
69857-37-0 | |
Record name | 2,2'-(2-Fluorocyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30599533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-7,7,8,8-tetracyanoquinodimethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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